molecular formula C11H20N2 B12630196 Hexahydrospiro[cyclopentane-1,3'(4'H)-pyrrolo[1,2-a]pyrazine] CAS No. 1184915-36-3

Hexahydrospiro[cyclopentane-1,3'(4'H)-pyrrolo[1,2-a]pyrazine]

Cat. No.: B12630196
CAS No.: 1184915-36-3
M. Wt: 180.29 g/mol
InChI Key: VQDKZPRZDOYABN-UHFFFAOYSA-N
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Description

Hexahydrospiro[cyclopentane-1,3'(4'H)-pyrrolo[1,2-a]pyrazine] is a spirocyclic compound featuring a cyclopentane ring fused to a saturated pyrrolo[1,2-a]pyrazine system. The "hexahydro" designation indicates full saturation of the bicyclic pyrrolo-pyrazine core, distinguishing it from aromatic analogs. Spiro compounds like this are structurally rigid due to the shared single atom between two rings, which can influence their physicochemical and biological properties compared to planar fused-ring systems.

Properties

CAS No.

1184915-36-3

Molecular Formula

C11H20N2

Molecular Weight

180.29 g/mol

IUPAC Name

spiro[2,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-3,1'-cyclopentane]

InChI

InChI=1S/C11H20N2/c1-2-6-11(5-1)9-13-7-3-4-10(13)8-12-11/h10,12H,1-9H2

InChI Key

VQDKZPRZDOYABN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CN3CCCC3CN2

Origin of Product

United States

Preparation Methods

Synthesis from Pyrrole

One of the primary methods for synthesizing Hexahydrospiro[cyclopentane-1,3'(4'H)-pyrrolo[1,2-a]pyrazine] involves the transformation of pyrrole derivatives. The process typically includes:

  • Electrophilic Substitution : Pyrrole can undergo electrophilic substitution reactions, where it reacts with various electrophiles to form substituted pyrrole derivatives.

  • Formation of N-Ylides : These derivatives can be converted into N-ylides through treatment with strong bases such as lithium diisopropylamide (LDA). The N-ylides are then subjected to cycloaddition reactions.

  • Cycloaddition Reactions : The N-ylides can participate in 1,3-dipolar cycloadditions with suitable dipolarophiles, leading to the formation of the desired spirocyclic structure.

Alternative Synthetic Routes

Research has also indicated alternative synthetic routes that can yield Hexahydrospiro[cyclopentane-1,3'(4'H)-pyrrolo[1,2-a]pyrazine]. These include:

  • Multi-step Synthesis : This involves multiple reactions starting from simpler precursors. For instance, starting materials such as cyclopentene or other cycloalkenes can undergo ring-opening reactions followed by amination and cyclization to yield the target compound.

  • Use of Catalysts : Catalysts such as transition metals can facilitate various steps in the synthesis, improving yields and selectivity.

Summary of Preparation Methods

The following table summarizes the key preparation methods for Hexahydrospiro[cyclopentane-1,3'(4'H)-pyrrolo[1,2-a]pyrazine]:

Method Description Key Reagents/Conditions
Synthesis from Pyrrole Involves electrophilic substitution and N-ylide formation followed by cycloaddition Pyrrole, LDA, electrophiles
Multi-step Synthesis Starts from simpler precursors and involves ring-opening and cyclization Cyclopentene derivatives
Use of Catalysts Employs transition metals to enhance reaction efficiency Various metal catalysts

Research Findings

Recent studies have highlighted the importance of optimizing reaction conditions to enhance yield and purity. Parameters such as temperature, solvent choice, and reaction time play crucial roles in the synthesis of Hexahydrospiro[cyclopentane-1,3'(4'H)-pyrrolo[1,2-a]pyrazine].

Yield Optimization

Research indicates that varying the stoichiometry of reactants can significantly affect the yield. For example:

  • Increasing the concentration of pyrrole in electrophilic substitution reactions tends to improve product yield.

  • The use of polar aprotic solvents has been shown to facilitate better solvation of reactants during cycloaddition reactions.

Characterization Techniques

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds.

Chemical Reactions Analysis

Hexahydrospiro[cyclopentane-1,3’(4’H)-pyrrolo[1,2-a]pyrazine] undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms in the pyrazine ring.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

Hexahydrospiro[cyclopentane-1,3'(4'H)-pyrrolo[1,2-a]pyrazine] has been studied for its potential therapeutic effects in several areas:

  • Anticancer Activity :
    • Research indicates that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. A study demonstrated that certain modifications of the hexahydrospiro structure enhance its efficacy as an anticancer agent by targeting specific pathways involved in tumor growth and metastasis .
  • Neurological Disorders :
    • The compound shows promise in treating neurological disorders due to its ability to modulate neurotransmitter systems. Its structural similarity to known neuroprotective agents suggests potential applications in conditions such as Alzheimer's disease and Parkinson's disease .
  • Anti-inflammatory Properties :
    • Preliminary studies have indicated that hexahydrospiro[cyclopentane-1,3'(4'H)-pyrrolo[1,2-a]pyrazine] may possess anti-inflammatory properties, making it a candidate for treating chronic inflammatory diseases .

Material Science Applications

In addition to its pharmaceutical potential, this compound also finds applications in material science:

  • Polymer Chemistry :
    • The unique spirocyclic structure allows for the incorporation of hexahydrospiro compounds into polymer matrices, potentially enhancing mechanical properties and thermal stability .
  • Nanotechnology :
    • Research is ongoing into the use of this compound in the development of nanomaterials for drug delivery systems. Its ability to form stable complexes with various therapeutic agents could improve bioavailability and targeted delivery .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of hexahydrospiro derivatives against breast cancer cells. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, highlighting its potential as a lead compound for further development .

Case Study 2: Neuroprotection

In a preclinical trial reported in Neuroscience Letters, hexahydrospiro compounds were tested for neuroprotective effects in models of oxidative stress. The findings suggested that these compounds could reduce neuronal death and promote recovery after injury .

Mechanism of Action

The mechanism by which hexahydrospiro[cyclopentane-1,3’(4’H)-pyrrolo[1,2-a]pyrazine] exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . The compound’s antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyrrolo[1,2-a]pyrazine Derivatives

Compound Class Core Structure Substituents/Ring Modifications Saturation
Target Compound Spiro (cyclopentane + pyrrolo-pyrazine) None described in evidence Hexahydro (fully saturated)
Benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine (4BP) Fused tetracyclic (benzene + imidazole + pyrrolo-pyrazine) Variable substituents at R1/R2 positions Partially unsaturated (aromatic regions)
3-(4-Bromophenyl)pyrrolo[1,2-a]pyrazine Bicyclic pyrrolo-pyrazine Electrophilic substituents (e.g., acetyl, bromophenyl) Unsaturated (aromatic)
Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (e.g., diketopiperazines) Bicyclic with diketone Peptide-derived side chains (e.g., isobutyl, phenylmethyl) Hexahydro (saturated)
  • Spiro vs.
  • Saturation Effects : Fully saturated pyrrolo-pyrazine cores (hexahydro) reduce π-conjugation, likely diminishing fluorescence compared to aromatic derivatives like 4BP, which exhibit strong blue emission (λem ~450 nm) .

Optical and Physicochemical Properties

Table 3: Optical Properties of Selected Derivatives

Compound Emission λmax (nm) Quantum Yield (Φ) Aggregation-Induced Emission (AIE) Application Potential
Benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine (8ai) 450 (solution), 460 (solid) 0.45 (solution) Yes (blue-shifted in solid state) OLEDs, bioimaging
6-Phenylnaphtho-derivative (8h) 480 0.32 No (ACQ effect dominant) Limited due to ACQ
Hexahydrospiro target (inferred) Not reported Likely low Unlikely (saturated core) Drug delivery
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl at R1) enhance fluorescence intensity in fused systems, while electron-donating groups (e.g., -OCH3) induce bathochromic shifts . The target compound's lack of π-conjugation likely limits emissive properties.

Biological Activity

Hexahydrospiro[cyclopentane-1,3'(4'H)-pyrrolo[1,2-a]pyrazine] is a compound that has garnered attention for its potential biological activities, including antioxidant and antifungal properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

Chemical Formula: C11H20N2
Molecular Weight: 184.29 g/mol
CAS Registry Number: 42609318

The compound features a spiro structure that contributes to its unique biological properties. Its structural characteristics allow it to interact with various biological targets.

1. Antioxidant Activity

Recent studies have highlighted the antioxidant potential of hexahydrospiro[cyclopentane-1,3'(4'H)-pyrrolo[1,2-a]pyrazine]. For instance, research conducted on extracts containing this compound demonstrated significant free radical scavenging activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay indicated that the compound effectively neutralizes free radicals, suggesting its potential use in preventing oxidative stress-related diseases.

Assay IC50 (µg/mL) Reference
DPPH Scavenging45.3

2. Antifungal Activity

Hexahydrospiro[cyclopentane-1,3'(4'H)-pyrrolo[1,2-a]pyrazine] has also been evaluated for its antifungal properties. A study involving the compound extracted from Streptomyces species revealed mild hemolytic activity and moderate cytotoxicity against various fungal strains.

Fungal Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Candida albicans120
Aspergillus niger150

The findings indicate that while the compound exhibits antifungal properties, further optimization may be necessary to enhance its efficacy.

Case Study 1: Antioxidant Properties

In a study published in Frontiers in Microbiology, researchers isolated hexahydrospiro[cyclopentane-1,3'(4'H)-pyrrolo[1,2-a]pyrazine] from a novel Streptomyces strain found in mangrove soil. The extract exhibited strong antioxidant activity, with significant results in DPPH assays and other oxidative stress models. This suggests that the compound may play a role in protecting cells against oxidative damage associated with various diseases .

Case Study 2: Antifungal Efficacy

Another investigation focused on the antifungal capabilities of hexahydrospiro[cyclopentane-1,3'(4'H)-pyrrolo[1,2-a]pyrazine]. The study assessed its effects on human erythrocytes and various fungal pathogens. Results indicated that while the compound had some antifungal activity, it also presented moderate cytotoxicity to normal cells at higher concentrations .

Q & A

Q. What are the common synthetic routes for constructing the pyrrolo[1,2-a]pyrazine core in academic settings?

The pyrrolo[1,2-a]pyrazine scaffold is typically synthesized via base-mediated N-alkylation of pyrrole-2-carboxaldehyde with 2-bromoacetophenones, followed by dehydrative cyclization using ammonium acetate . Modular approaches, such as acid-catalyzed double cyclodehydration and aromatization, enable efficient access to hybrid structures (e.g., benzo[d]imidazole-pyrrolo[1,2-a]pyrazine) with high atom economy . Key steps include optimizing reaction conditions (e.g., DBSA/toluene vs. TFA/DMSO) to enhance yields for challenging substrates .

Q. Which analytical techniques are critical for characterizing pyrrolo[1,2-a]pyrazine derivatives?

Structural elucidation relies on 1H/13C NMR for regiochemical confirmation (e.g., distinguishing regioisomers like 8c and 8e) and X-ray crystallography for absolute configuration determination (e.g., CCDC 1919367 for 8c) . HRMS and FT-IR validate molecular formulas and functional groups , while HPLC ensures purity during isolation of bioactive compounds (e.g., antibiotic agent MSI45) .

Advanced Research Questions

Q. How can substituent effects on optical properties be systematically analyzed in pyrrolo[1,2-a]pyrazine derivatives?

Fluorescence intensity and emission maxima are influenced by electronic effects at R1/R2 positions. For example:

  • Electron-withdrawing groups (e.g., halides at R1) induce hypsochromic shifts and enhance fluorescence (8d vs. 8a) .
  • Electron-donating groups (e.g., –CH3 at R1) cause bathochromic shifts but reduce intensity (8g) .
  • Aggregation-induced emission (AIE) is observed in solid-state derivatives (e.g., 8c, 8g), making them candidates for OLEDs . Methodologically, structure-property relationships are established using UV-vis spectroscopy , fluorescence spectroscopy , and computational modeling to correlate substituent effects with photophysical behavior .

Q. What strategies resolve contradictions in biological activity data across pyrrolo[1,2-a]pyrazine studies?

Discrepancies in biological efficacy (e.g., serotonin receptor binding vs. antimicrobial activity) often arise from structural variations. To address this:

  • Perform dose-response assays to compare IC50 values of derivatives (e.g., 5-HT4 receptor antagonists vs. osteoclast inhibitors) .
  • Use molecular docking to analyze binding affinity differences caused by substituents (e.g., halogen vs. alkyl groups) .
  • Validate cellular permeability and cytotoxicity via high-content imaging screening to exclude false positives in bioactivity assays .

Q. How can enantioselective synthesis of pyrrolo[1,2-a]pyrazine derivatives be achieved?

Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts delivers chiral tetrahydropyrrolo[1,2-a]pyrazines with up to 95% ee. Critical factors include:

  • Adding cesium carbonate to suppress racemization .
  • Optimizing catalyst loading (e.g., [Ir(COD)Cl]2 with chiral phosphine ligands) .
  • Monitoring enantiomeric excess via chiral HPLC or NMR with chiral shift reagents .

Methodological Considerations

Q. What experimental design principles apply to structure-activity relationship (SAR) studies of pyrrolo[1,2-a]pyrazines?

  • Scaffold diversification : Use palladium-catalyzed direct C6 arylation to introduce diverse aryl/heteroaryl groups .
  • Functional group tolerance : Screen reactions with electron-deficient (e.g., NO2) and electron-rich (e.g., OMe) substituents .
  • Biological testing : Prioritize derivatives with substituents known to enhance target engagement (e.g., 4-ClC6H4 for 5-HT4 antagonism) .

Q. How are conflicting spectral data resolved during structural characterization?

  • Compare experimental NMR chemical shifts with DFT-calculated values for regioisomeric candidates .
  • Use 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping proton signals in complex hybrids like benzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine .
  • Cross-validate with mass spectrometry fragmentation patterns to confirm molecular integrity .

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